molecular formula C6H11NO B1321367 Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 60889-32-9

Hexahydro-1H-furo[3,4-c]pyrrole

Cat. No. B1321367
Key on ui cas rn: 60889-32-9
M. Wt: 113.16 g/mol
InChI Key: HQQVXVKQOPZRBJ-UHFFFAOYSA-N
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Patent
US03975532

Procedure details

Hexahydro-1H-Furo(3,4-c)pyrrole (11.3 grams, 0.1 mole) was dissolved in 200 ml diethyl ether and anhydrous HCl gas passed through the solution. The salts were filtered and washed with ether.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH2:6][NH:7][CH2:8][CH:4]2[CH2:3][O:2]1.[ClH:9]>C(OCC)C>[ClH:9].[CH2:1]1[CH:5]2[CH2:6][NH:7][CH2:8][CH:4]2[CH2:3][O:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C1OCC2C1CNC2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The salts were filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
Smiles
Cl.C1OCC2C1CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03975532

Procedure details

Hexahydro-1H-Furo(3,4-c)pyrrole (11.3 grams, 0.1 mole) was dissolved in 200 ml diethyl ether and anhydrous HCl gas passed through the solution. The salts were filtered and washed with ether.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH2:6][NH:7][CH2:8][CH:4]2[CH2:3][O:2]1.[ClH:9]>C(OCC)C>[ClH:9].[CH2:1]1[CH:5]2[CH2:6][NH:7][CH2:8][CH:4]2[CH2:3][O:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C1OCC2C1CNC2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The salts were filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
Smiles
Cl.C1OCC2C1CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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